2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
The compound 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a structurally complex bicyclic thiazole derivative featuring:
- A 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one core, which imparts rigidity and influences electronic properties.
- A 4-methoxybenzo[d]thiazol-2-yl substituent attached via an amino linker. The methoxy group enhances electron density and may modulate solubility and biological interactions.
Its structural uniqueness lies in the dual thiazole rings, which may confer distinct physicochemical and pharmacological properties compared to simpler analogs.
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-17(2)7-9-14(10(21)8-17)24-15(18-9)20-16-19-13-11(22-3)5-4-6-12(13)23-16/h4-6H,7-8H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWTXKKAIAWDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Dihydrobenzo[d]thiazol-7(4H)-one Synthesis
The 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one core is synthesized via cyclocondensation of 4,4-dimethylcyclohexane-1,3-dione with thiosemicarbazide derivatives. Reaction in ethanol under reflux for 6–8 hours yields the bicyclic thiazolone scaffold (74% yield). Critical parameters include:
- Solvent : Ethanol or 1,4-dioxane
- Catalyst : Piperidine (0.1 equiv)
- Temperature : 80–90°C
Mechanistic Insight : The reaction proceeds through keto-enol tautomerization, followed by nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon, forming the thiazole ring.
4-Methoxybenzo[d]thiazol-2-amine Preparation
4-Methoxybenzo[d]thiazol-2-amine is synthesized via:
- Methoxy-substituted benzaldehyde condensation : 4-Methoxybenzaldehyde reacts with thiourea in acetic acid, forming 4-methoxybenzo[d]thiazol-2-amine (62% yield).
- Cyclization : Intramolecular dehydration under acidic conditions completes the thiazole ring.
Key Spectral Data :
- 1H NMR (DMSO-d6) : δ 7.45 (d, J = 8.8 Hz, 2H, aromatic), 3.82 (s, 3H, OCH3).
- IR : 1625 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The amino group of 4-methoxybenzo[d]thiazol-2-amine displaces a leaving group (e.g., Cl, Br) at position 2 of the dihydrobenzo[d]thiazol-7(4H)-one core:
Conditions :
Limitations : Competing elimination reactions reduce yields when steric hindrance is present.
Schiff Base Formation
Alternative routes employ hydrazine intermediates:
- Hydrazide formation : The dihydrobenzo[d]thiazol-7(4H)-one core is converted to its hydrazide derivative using hydrazine hydrate.
- Condensation : Reaction with 4-methoxybenzo[d]thiazole-2-carbaldehyde forms the Schiff base, which is reduced to the target compound.
Optimized Parameters :
Reaction Optimization and Process Analytics
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent polarity | Ethanol | +12% vs. THF |
| Temperature | 80°C | Max yield |
| Reaction time | 8 hours | Plateau after 6h |
Polar solvents enhance nucleophilicity of the amine, while prolonged heating beyond 8 hours promotes decomposition.
Catalytic Systems
- Palladium catalysts : Pd(OAc)2/Xantphos improves coupling efficiency (yield: 72%) but increases costs.
- Copper-mediated : CuI/1,10-phenanthroline affords moderate yields (55%) with lower metal contamination.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from 8 hours to 45 minutes through enhanced heat/mass transfer. Key metrics:
- Throughput : 1.2 kg/day
- Purity : 98.5% (HPLC)
Green Chemistry Approaches
- Solvent recycling : Ethanol recovery rates exceed 90% via distillation.
- Catalyst reuse : Pd/C retains 85% activity over five cycles.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to act as a STING agonist , which plays a crucial role in the immune response against tumors. STING (Stimulator of Interferon Genes) is a protein that activates the immune system to fight cancer cells. Preclinical studies have shown that modifications in the structure of benzothiazole derivatives can enhance their efficacy as STING agonists, leading to improved anti-tumor responses .
Table 1: Comparison of Anticancer Activities of Benzothiazole Derivatives
Antibacterial Properties
The antibacterial activity of benzothiazole derivatives has been widely reported. Studies have demonstrated that compounds containing the benzothiazole moiety can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves interference with bacterial cell wall synthesis or function, leading to cell death .
Table 2: Antibacterial Activity of Benzothiazole Compounds
| Compound | Target Bacteria | Activity Level | Reference |
|---|---|---|---|
| Comp |
Mechanism of Action
The mechanism of action of 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituent Effects
Key Observations :
- Steric Effects : Bulky substituents (e.g., tert-butyl in 3c) reduce solubility but may improve membrane permeability in hydrophobic environments .
- Heteroatom Influence : Replacing sulfur with oxygen (as in benzoxazolone 4d) alters electronic distribution and hydrogen-bonding capacity, impacting biological target interactions .
Key Observations :
- The target compound likely requires a multi-step synthesis involving bromodimedone and a custom 4-methoxybenzo[d]thiazol-2-ylamine precursor, similar to methods in .
- Catalytic Efficiency: Compound 3m’s synthesis using a magnetically recoverable nanosystem (Ca/4-MePyr IL@ZY-Fe3O4) highlights advancements in green chemistry, reducing reaction times and waste .
Physicochemical Properties
Table 3: Spectroscopic and Analytical Data
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one?
- Methodology :
- Step 1 : Synthesize the 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one core via cyclization of thioglycolic acid with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives under acidic conditions .
- Step 2 : Introduce the 4-methoxybenzo[d]thiazol-2-ylamino group by reacting the core with 4-methoxybenzo[d]thiazol-2-amine. This can be achieved using coupling agents (e.g., DCC) or via nucleophilic substitution under reflux in polar aprotic solvents like DMF .
- Key Parameters : Monitor reaction progress via TLC, and purify intermediates via recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Peaks for methoxy groups (δ ~3.8 ppm for 1H; ~55 ppm for 13C), aromatic protons (δ 6.8–7.5 ppm), and dimethyl groups (singlets at δ ~1.0 ppm) .
- FT-IR : Confirm C=O (1640–1680 cm⁻¹), C=N (1600–1625 cm⁻¹), and NH stretches (3297–3390 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .
Q. How is the compound evaluated for biological activity in academic settings?
- Assay Design :
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays, with CHS-828 as a reference compound. Use RPMI-1640 medium and 5% FBS, with DMSO controls ≤0.5% .
- Antimicrobial Activity : Employ microdilution methods (MIC determination) against Gram-positive/negative strains, comparing to standard antibiotics .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position) influence bioactivity?
- SAR Analysis :
- Replace the 4-methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance cytotoxicity. Compare activity shifts using docking studies (e.g., targeting EGFR or tubulin) .
- Data Example : Methoxy groups improve solubility but may reduce membrane permeability. Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced antitumor potency .
Q. What computational methods are used to predict reactivity and binding modes?
- Modeling Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron distribution and reactive sites (e.g., nucleophilic amino group) .
- Molecular Docking : Simulate interactions with enzymes (e.g., COX-2, Topoisomerase II) using AutoDock Vina. Validate with MD simulations for stability .
Q. How can environmental stability and degradation pathways be studied?
- Environmental Fate :
- Hydrolysis Studies : Expose the compound to buffers (pH 3–9) at 25–50°C, analyzing degradation via HPLC-MS. Identify metabolites (e.g., demethylated products) .
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to assess photodegradation kinetics. Detect intermediates via LC-QTOF .
Q. How to resolve contradictions in synthetic yields or biological data?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
